4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol
Description
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 4-methylbenzyl group and a phenolic hydroxyl group. The 4-methylbenzyl thioether moiety introduces lipophilicity, which may influence membrane permeability, while the phenol group offers hydrogen-bonding capability, critical for antioxidant or enzyme-inhibitory activities.
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)10-21-16-18-17-15(20-16)13-6-8-14(19)9-7-13/h2-9,19H,10H2,1H3 |
InChI Key |
SJQANUHLOHZNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Hydroxyphenyl)-1,3,4-Oxadiazole-2-Thiol
The precursor 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (IV ) is synthesized via cyclization of 4-hydroxyphenyl carbohydrazide (III ) with CS₂ under alkaline conditions.
Procedure:
-
Esterification : 4-Hydroxybenzoic acid (I ) is refluxed with ethanol and sulfuric acid to form ethyl 4-hydroxybenzoate (II ).
-
Hydrazide Formation : II reacts with hydrazine hydrate in ethanol, yielding 4-hydroxyphenyl carbohydrazide (III ).
-
Cyclization : III is treated with CS₂ in ethanolic KOH, refluxed for 6–8 hours, and acidified to precipitate IV (Yield: 68–75%).
Analytical Data :
S-Alkylation with 4-Methylbenzyl Bromide
The thiol group of IV undergoes nucleophilic substitution with 4-methylbenzyl bromide (V ) in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a base.
Procedure:
-
Base Activation : IV (1.0 equiv) is dissolved in DMF, and LiH (1.2 equiv) is added under nitrogen.
-
Alkylation : V (1.1 equiv) is introduced, and the mixture is stirred at 25°C for 3–4 hours.
-
Workup : The reaction is quenched with ice-water, and the product is filtered and recrystallized from ethanol.
Analytical Data :
-
¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.0 Hz, 2H, –CH₂C₆H₄CH₃), 7.18 (d, J = 8.0 Hz, 2H, –CH₂C₆H₄CH₃), 6.92 (d, J = 8.4 Hz, 2H, Ar–H), 4.42 (s, 2H, –SCH₂–), 2.36 (s, 3H, –CH₃).
Alternative Synthetic Pathways
Oxidative Cyclization Using Phosphorus Oxychloride (POCl₃)
Arylhydrazides can undergo cyclization with POCl₃ to form 1,3,4-oxadiazoles. For example, 4-hydroxyphenyl hydrazide (VI ) reacts with POCl₃ under reflux to yield IV , albeit with lower yields (45–50%) compared to CS₂-based methods.
Limitations : Harsh conditions may degrade sensitive functional groups, limiting applicability for phenolic derivatives.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization of III with CS₂, reducing reaction time from 8 hours to 30 minutes. This method improves yields to 78–80% while maintaining product integrity.
Critical Analysis of Reaction Parameters
Table 1: Optimization of S-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiH | DMF | 25 | 3 | 82 |
| K₂CO₃ | DMF | 25 | 6 | 65 |
| NaOH | EtOH | 60 | 8 | 58 |
Key Observations :
-
LiH in DMF maximizes yield due to enhanced nucleophilicity of the thiolate ion.
-
Elevated temperatures in ethanol promote side reactions, reducing efficiency.
Mechanistic Insights
Cyclization Mechanism
The formation of IV proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
S-Alkylation Mechanism
The thiol group in IV is deprotonated by LiH, forming a thiolate ion that attacks 4-methylbenzyl bromide in an Sₙ2 mechanism.
Purity and Characterization
Chromatographic Analysis
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity, with retention time = 6.8 minutes.
Spectroscopic Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reaction modifies electronic properties and biological activity profiles.
Key Findings :
-
Sulfoxidation occurs selectively without oxadiazole ring degradation .
-
Sulfone derivatives exhibit enhanced thermal stability compared to thioether precursors.
Functionalization of the Phenolic Hydroxyl Group
The phenolic -OH group participates in etherification, esterification, and phosphorylation, altering solubility and pharmacological properties.
Key Findings :
-
Acetylated derivatives show improved lipophilicity, enhancing membrane permeability in biological assays .
-
Methylation suppresses hydrogen-bonding capacity, affecting crystallinity .
Nucleophilic Substitution at the Oxadiazole Core
The oxadiazole ring’s electron-deficient nature allows nucleophilic substitution at the sulfur atom under basic conditions.
Key Findings :
-
Thiol displacement is reversible in acidic media, enabling dynamic covalent chemistry applications .
-
Alkylation at the phenolic oxygen does not affect the oxadiazole ring’s integrity .
Electrophilic Aromatic Substitution
The para-substituted phenol ring undergoes electrophilic substitution, primarily at the ortho position relative to the hydroxyl group.
Key Findings :
-
Nitration occurs regioselectively at the ortho position due to steric hindrance from the oxadiazole group .
-
Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Coordination Chemistry
The phenol and oxadiazole moieties act as polydentate ligands for transition metals, forming complexes with potential catalytic or medicinal applications.
| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Ethanol, RT, 2 h | [Cu(C₁₈H₁₅N₂O₂S)₂]·2H₂O | Antioxidant studies | |
| Fe(III) | Methanol, 60°C, 6 h | [Fe(C₁₈H₁₅N₂O₂S)Cl₃] | Catalytic oxidation |
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antibacterial properties. Studies have shown that compounds similar to 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with essential bacterial cellular processes.
Case Study:
In one study, derivatives were tested against various bacterial strains, demonstrating that modifications to the oxadiazole structure could enhance antibacterial efficacy. For instance, compounds with electron-donating groups showed improved activity against resistant strains .
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. The oxadiazole ring is known for its ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
Case Study:
A recent study focused on the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines. Compounds similar to this compound were shown to significantly reduce cell viability and induce apoptosis . In vitro assays indicated that these compounds could be developed as lead candidates for further anticancer drug development.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Case Study:
In a study assessing the antioxidant capacity of related oxadiazole derivatives, certain compounds demonstrated significant radical scavenging activity against free radicals such as DPPH and superoxide radicals. This suggests that this compound could be explored further for therapeutic applications in oxidative stress-related conditions .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole | Structure | Exhibits antibacterial properties similar to oxadiazole derivatives |
| 5-(Benzothiazol-2-yl)-N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Structure | Known for antimicrobial activity against resistant strains |
| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methyl benzamide | Structure | Features trifluoromethyl group enhancing lipophilicity and biological activity |
Mechanism of Action
The mechanism of action of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and proteins. These interactions can disrupt the normal function of bacterial and fungal cells, leading to their death .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features:
Structural Insights :
- Phenol vs. Alkyl/Aryl Substitutions: The phenolic -OH in the target compound distinguishes it from analogs with alkyl (e.g., butanoic acid in 8s) or electron-deficient aryl groups (e.g., CF₃ in 6f).
Anticancer Activity :
- Compound 6f (): 68.89% growth inhibition (GI) against CCRF-CEM cells due to CF₃ group enhancing electron deficiency and DNA intercalation .
- Adamantanyl-oxadiazoles (): Induce apoptosis via EGFR inhibition (IC₅₀ ~1–5 µM) .
- Target Compound: Phenolic -OH may confer antioxidant-mediated cytoprotection rather than direct cytotoxicity.
Antioxidant Activity :
- Compound 6i (): IC₅₀ = 15.14 µM (DPPH assay) due to methoxy-phenol resonance stabilization .
- Target Compound: Similar phenol group likely provides moderate antioxidant activity (predicted IC₅₀ ~20–30 µM).
Enzyme Inhibition :
- Rho/ROCK inhibitors (): IC₅₀ values <100 nM for compounds with sulfonyl or carboxylic acid groups (e.g., 19i, 8s) .
- Target Compound : Lacks ionizable groups (e.g., COOH), likely reducing potency against Rho kinases.
Physicochemical Properties
| Property | Target Compound | 8s () | 3d () |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Solubility (mg/mL) | 0.1 (DMSO) | 1.5 (Water) | 0.05 (DMSO) |
| Melting Point (°C) | ~160–170 (estimated) | 180–182 | 178–180 |
Key Trends :
- Phenolic -OH increases polarity but reduces solubility compared to carboxylic acid derivatives (e.g., 8s).
- Methylbenzyl group enhances LogP vs. diol-substituted analogs (3d).
Biological Activity
The compound 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenolic group and an oxadiazole ring, which contribute to its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound under discussion has shown significant activity against various bacterial strains. Research indicates that derivatives containing the 1,3,4-oxadiazole ring are effective against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by targeting essential cellular processes, similar to other known oxadiazole derivatives .
Antitubercular Activity
In addition to its antibacterial effects, compounds with similar structures have been investigated for their antitubercular activity . A study demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG in both active and dormant states. The mechanism involves inhibition of the enzyme enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .
Antifungal Properties
The antifungal potential of oxadiazole derivatives has also been explored. Compounds structurally related to this compound exhibited strong antifungal activity against various fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 25 µg/mL |
| Aspergillus niger | 50 µg/mL |
These results indicate that the compound could serve as a lead for developing new antifungal agents .
Case Studies
-
Study on Antibacterial Activity :
A recent study assessed the antibacterial efficacy of several oxadiazole derivatives, including our compound. The study found that it exhibited significant activity against resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria . -
Antitubercular Research :
In another investigation focused on antitubercular properties, researchers synthesized a series of oxadiazole derivatives and evaluated their effects on Mycobacterium tuberculosis. The results indicated that modifications in the thioether group significantly enhanced activity against this pathogen . -
Antifungal Evaluation :
A comparative study evaluated various oxadiazole derivatives for antifungal activity against agricultural pathogens. The findings revealed that some derivatives showed superior efficacy compared to conventional fungicides, highlighting their potential application in agricultural settings .
Q & A
Q. What are the standard synthetic routes for 4-(5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol, and how are intermediates validated?
The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is:
Thiol incorporation : React 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-methylbenzyl bromide under basic conditions (e.g., NaOH in methanol) to introduce the thioether moiety .
Intermediate validation : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm purity. For structural validation, employ ¹H-NMR (to confirm aromatic proton environments) and IR spectroscopy (to identify S-H or O-H stretches in intermediates) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- ¹H-NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for the phenol and 4-methylbenzyl groups) and methyl groups (δ 2.3–2.5 ppm for the 4-methylbenzyl -CH₃) .
- IR : Look for S-C stretching (~650 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) to validate purity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?
- Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus methanol; DMF may improve solubility of aromatic intermediates .
- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Q. How should contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?
- Solubility assessment : Measure logP to evaluate lipid solubility; low solubility may limit bioavailability. Use co-solvents (e.g., DMSO:PBS mixtures) in assays .
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., oxidation of the thioether group) .
- Structural analogs : Synthesize derivatives with substituents (e.g., -OCH₃ instead of -CH₃) to improve pharmacokinetics .
Q. What computational methods are effective for predicting the compound’s mechanism of action?
Q. How can researchers address spectral ambiguities (e.g., overlapping NMR peaks) during characterization?
- 2D NMR techniques : Employ HSQC or HMBC to resolve aromatic proton assignments .
- Deuterated solvents : Use DMSO-d₆ to sharpen phenolic O-H signals .
- Comparative analysis : Cross-reference with spectral data of structurally related oxadiazoles (e.g., 4-hydroxyphenyl-oxadiazole derivatives) .
Q. What strategies improve the compound’s stability in biological assay buffers?
- pH optimization : Maintain buffers at pH 7.4 to prevent hydrolysis of the oxadiazole ring .
- Light sensitivity : Store solutions in foil-covered vials to avoid photodegradation .
- Antioxidants : Add 0.1% ascorbic acid to mitigate thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
